2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Substitution Reactions: The triazole ring is then functionalized with 4-tert-butylphenyl and 4-methoxyphenyl groups through substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: Finally, the acetamide moiety is attached through an amide coupling reaction with 4-chloro-2-methoxy-5-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.
Substitution: The aromatic rings and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, dehalogenated products.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: As a triazole derivative, it may exhibit antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.
Biological Studies: The compound can be used to study the mechanisms of action of triazole-based drugs and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of specific molecular pathways in disease processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. The aromatic substituents and the sulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
477313-62-5 |
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Molecular Formula |
C29H31ClN4O3S |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C29H31ClN4O3S/c1-18-15-24(25(37-6)16-23(18)30)31-26(35)17-38-28-33-32-27(19-7-9-20(10-8-19)29(2,3)4)34(28)21-11-13-22(36-5)14-12-21/h7-16H,17H2,1-6H3,(H,31,35) |
InChI Key |
PBHSFLWNKLKUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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